TMI-1

Description

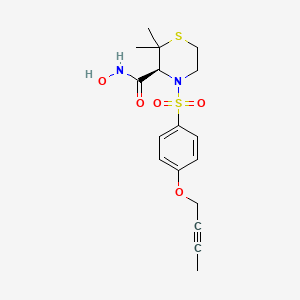

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZIHNYAZLXRRS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TMI-1: A Technical Guide to a Dual Inhibitor of TACE and MMPs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TMI-1, a potent, orally bioavailable dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and several matrix metalloproteinases (MMPs). This compound, identified through a structure-based design approach, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis and cancer.[1][2] This document details the discovery, synthesis, mechanism of action, and key biological data of this compound. It includes comprehensive experimental protocols for its synthesis and evaluation, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

Tumor Necrosis Factor-α (TNF-α) is a critical pro-inflammatory cytokine implicated in a range of autoimmune diseases, most notably rheumatoid arthritis.[1] The soluble, active form of TNF-α is released from its membrane-bound precursor by the proteolytic activity of TACE.[1] Consequently, inhibiting TACE presents a compelling therapeutic strategy for inflammatory disorders. This compound, with the chemical name (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide, was developed as a potent inhibitor of TACE.[2] Furthermore, this compound exhibits inhibitory activity against several matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and implicated in the pathogenesis of arthritis and cancer.[1][2] This dual inhibitory action suggests a broader therapeutic potential for this compound.

This compound Compound Profile

| Property | Value | Reference |

| Chemical Name | (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide | [2] |

| Molecular Formula | C₁₇H₂₂N₂O₅S₂ | [2] |

| Molecular Weight | 398.49 g/mol | [2] |

| CAS Number | 287403-39-8 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM) | [2] |

Mechanism of Action

This compound functions as a dual inhibitor of TACE and various MMPs.[1] Its mechanism of action is centered on the hydroxamate moiety, which chelates the active site zinc ion essential for the catalytic activity of these metalloproteinases. By binding to the zinc atom, this compound effectively blocks the enzymatic cleavage of their respective substrates.

Inhibition of TACE and TNF-α Release

This compound inhibits TACE, thereby preventing the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, active 17-kDa form.[1] This leads to a reduction in the levels of circulating TNF-α, a key mediator of inflammation. The inhibition of TNF-α secretion by this compound is selective, as it does not affect the secretion of other proinflammatory cytokines such as IL-1β, IL-6, and IL-8.[1]

Caption: this compound Inhibition of TACE-mediated TNF-α Release.

Inhibition of Matrix Metalloproteinases

In addition to TACE, this compound inhibits a range of MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, and MMP-14.[2] These enzymes are involved in the degradation of extracellular matrix components, a process that is dysregulated in conditions like rheumatoid arthritis (cartilage destruction) and cancer (invasion and metastasis).

Quantitative Biological Data

The inhibitory potency of this compound against various TACE and MMP enzymes has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Enzyme | IC₅₀ (nM) | Reference |

| MMP-13 | 3 | [2] |

| MMP-2 | 4.7 | [2] |

| MMP-1 | 6.6 | [2] |

| ADAM17 (TACE) | 8.4 | [2] |

| MMP-9 | 12 | [2] |

| MMP-7 | 26 | [2] |

| MMP-14 | 26 | [2] |

Synthesis of this compound

While the seminal paper by Zhang et al. (2004) does not provide a detailed synthesis protocol, the synthesis of related thiomorpholine hydroxamate inhibitors has been described. The following represents a plausible synthetic route for this compound based on established organic chemistry principles and published procedures for analogous compounds.

Caption: Plausible Synthetic Workflow for this compound.

Detailed Synthetic Protocol

Step 1: Sulfonylation of the Thiomorpholine Core

-

To a solution of the starting (3S)-2,2-dimethylthiomorpholine-3-carboxamide in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., triethylamine).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of 4-(2-butyn-1-yloxy)benzene-1-sulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the sulfonamide intermediate.

Step 2: Hydroxamate Formation

-

Dissolve the sulfonamide intermediate in a suitable solvent mixture (e.g., methanol/dichloromethane).

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.

Experimental Protocols

TACE and MMP Inhibition Assays (Fluorogenic Substrate)

This protocol describes a general method for determining the IC₅₀ values of this compound against TACE and various MMPs using a fluorogenic peptide substrate.

Caption: General Workflow for TACE/MMP Inhibition Assay.

Materials:

-

Recombinant human TACE or MMP enzyme

-

Fluorogenic peptide substrate specific for the enzyme

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, the specific enzyme, and the this compound dilutions. Include wells with enzyme and buffer only (positive control) and buffer only (background).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay for TNF-α Secretion

This protocol details an in vitro cell-based assay to measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion from a human monocytic cell line (e.g., THP-1).

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit

-

24-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 24-well plate. For differentiation into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 48-72 hours, followed by a wash and 24 hours in fresh media.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

-

Incubate for 4-6 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α secretion for each this compound concentration compared to the LPS-stimulated control.

-

Determine the IC₅₀ value by plotting percent inhibition versus this compound concentration.

Preclinical Efficacy

This compound has demonstrated significant efficacy in animal models of disease. In a mouse model of collagen-induced arthritis, oral administration of this compound led to a dose-dependent reduction in the clinical severity of the disease.[1] Furthermore, this compound has shown cytotoxic activity against various tumor cell lines and has been shown to induce apoptosis in breast cancer models.

Conclusion

This compound is a potent dual inhibitor of TACE and several MMPs with promising therapeutic potential for the treatment of inflammatory diseases and cancer. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, including detailed experimental protocols. The data and methodologies presented herein are intended to facilitate further research and development of this compound and related compounds.

References

TMI-1: A Potent Dual Inhibitor of TACE and MMPs for Therapeutic Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TMI-1 is a potent, orally bioavailable, thiomorpholine hydroxamate-based small molecule inhibitor targeting tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17, and several matrix metalloproteinases (MMPs).[1] TACE and MMPs are key enzymes involved in a variety of physiological and pathological processes, including inflammation and cancer. Their dysregulation is implicated in the progression of diseases such as rheumatoid arthritis and breast cancer. This compound's ability to dually target these enzyme families makes it a compelling candidate for therapeutic development. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory profile, and preclinical efficacy, with detailed experimental protocols and visual representations of its role in relevant signaling pathways.

Core Mechanism of Action: TACE/MMP Inhibition

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of TACE and various MMPs. TACE is the primary sheddase of tumor necrosis factor-alpha (TNF-α), converting its membrane-bound precursor to the soluble, pro-inflammatory cytokine. By inhibiting TACE, this compound effectively suppresses the production of soluble TNF-α.[1] MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. Dysregulated MMP activity is a hallmark of cancer, where it facilitates tumor growth, invasion, and metastasis. This compound's inhibition of specific MMPs contributes to its anti-tumor effects.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against TACE and a panel of MMPs has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target Enzyme | IC50 (nM) |

| MMP-13 | 3 |

| MMP-2 | 4.7 |

| MMP-1 | 6.6 |

| TACE (ADAM17) | 8.4 |

| MMP-9 | 12 |

| MMP-7 | 26 |

| MMP-14 | 26 |

Data sourced from Tocris Bioscience.[1]

Preclinical Efficacy of this compound

In a Model of Rheumatoid Arthritis

This compound has demonstrated efficacy in a murine model of rheumatoid arthritis, where it was shown to reduce the severity score of the disease.[1] This therapeutic effect is attributed to its potent inhibition of TACE, leading to reduced levels of pro-inflammatory TNF-α.

In Models of Breast Cancer

This compound has shown significant anti-tumor activity in preclinical models of breast cancer. Notably, it displays selective cytotoxicity towards tumor cells and cancer stem cells while sparing non-malignant cells.[2] In vivo, treatment of MMTV-ERBB2/neu transgenic mice with this compound at a dose of 100 mg/kg/day resulted in tumor apoptosis and inhibited mammary gland tumor development.[2] Furthermore, this compound exhibits synergistic effects when combined with standard chemotherapy agents like docetaxel and doxorubicin, as well as the targeted therapy lapatinib.[2]

Experimental Protocols

In Vitro TACE/MMP Inhibition Assay

Objective: To determine the IC50 values of this compound against TACE and various MMPs.

Materials:

-

Recombinant human TACE and MMP enzymes

-

Fluorogenic peptide substrate specific for each enzyme

-

This compound compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., luminal, basal, ERBB2-overexpressing) and non-malignant control cells.[2]

-

Cell culture medium and supplements.

-

This compound compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well clear microplates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., from 0.6 µM to 12.5 µM) for a specified duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-Dependent Apoptosis Assay

Objective: To determine if this compound induces apoptosis in a caspase-dependent manner in tumor cells.[2]

Materials:

-

Tumor cell lines of interest.

-

This compound compound.

-

General caspase inhibitor (e.g., Z-VAD-FMK).

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

Procedure:

-

Culture the tumor cells and treat them with an effective concentration of this compound, with or without a pre-treatment of a pan-caspase inhibitor.

-

After the desired incubation period, harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS and resuspend them in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant reduction in the apoptotic population in the presence of the caspase inhibitor indicates caspase-dependent apoptosis.

In Vivo Murine Model of Breast Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Animal Model:

-

MMTV-ERBB2/neu transgenic mice, which spontaneously develop mammary tumors.[2]

Treatment Protocol:

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a dose of 100 mg/kg/day.[2] The control group receives the vehicle.

-

Monitor tumor growth regularly by measuring tumor volume with calipers.

-

Observe the animals for any signs of toxicity or adverse effects throughout the treatment period.[2]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for apoptosis markers).

Signaling Pathways and Experimental Workflow

TACE (ADAM17) Signaling Pathway and this compound Inhibition

Caption: this compound inhibits TACE-mediated cleavage of pro-TNF-α.

MMP Signaling in Cancer Progression and this compound Inhibition

Caption: this compound inhibits MMP-mediated ECM degradation.

Experimental Workflow for this compound Evaluation

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a robust dual inhibitor of TACE and several MMPs with demonstrated preclinical efficacy in models of rheumatoid arthritis and breast cancer. Its selective cytotoxicity towards tumor cells and favorable oral bioavailability position it as a promising therapeutic candidate. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar targeted inhibitors.

References

TMI-1: A Technical Guide on its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMI-1 is a potent, orally bioavailable thiomorpholine hydroxamate-based dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs).[1][2] Initially investigated for the treatment of rheumatoid arthritis, this compound has demonstrated significant tumor-selective cytotoxic action, positioning it as a promising candidate for cancer therapy, particularly in breast cancer.[3] This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, with a focus on its signaling pathways and the experimental methodologies used for its characterization.

Molecular Structure and Chemical Properties

This compound's chemical structure is central to its inhibitory activity. The thiomorpholine hydroxamate moiety is crucial for its function, as it chelates the zinc ion present in the catalytic site of ADAM17 and MMPs.[1] Substitution of this hydroxamate group results in a significant loss of cytotoxic properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide | [2] |

| Molecular Formula | C17H22N2O5S2 | [2] |

| Molecular Weight | 398.49 g/mol | [2] |

| LogD | 2.074 | [1] |

| CAS Number | 287403-39-8 | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | DMSO (100 mM), Ethanol (20 mM) | [2] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the inhibition of ADAM17 and various MMPs, leading to the induction of apoptosis in tumor cells and the suppression of inflammatory responses.[1][4]

Enzymatic Inhibition

This compound demonstrates potent inhibition of several key enzymes involved in cancer progression and inflammation.

Table 2: this compound IC50 Values for Target Enzymes

| Enzyme | IC50 (nM) | Reference |

| MMP-13 | 3 | [2] |

| MMP-2 | 4.7 | [2] |

| MMP-1 | 6.6 | [2] |

| ADAM17 (TACE) | 8.4 | [2] |

| MMP-9 | 12 | [2] |

| MMP-7 | 26 | [2] |

| MMP-14 | 26 | [2] |

Anti-Tumor Activity

This compound exhibits selective cytotoxicity towards a wide range of tumor cell lines, with ED50 values ranging from 0.6 µM to 12.5 µM.[3] It is particularly effective against triple-negative and ERBB2-overexpressing breast cancer cells.[3] The anti-tumor effects of this compound are primarily mediated through the induction of caspase-dependent apoptosis and cell cycle arrest at the G0/G1 phase.[1][3]

Anti-Inflammatory Activity

By inhibiting ADAM17, this compound suppresses the shedding of TNF-α, a key pro-inflammatory cytokine.[2][4] This leads to a reduction in inflammatory signaling and the secretion of other inflammatory cytokines such as IL-1β and IL-6.[4] This anti-inflammatory property contributes to its protective effects against paclitaxel-induced neurotoxicity.[4]

Signaling Pathways

The inhibition of ADAM17 and MMPs by this compound triggers downstream signaling cascades that culminate in apoptosis and reduced inflammation.

This compound Mechanism of Action: Inhibition of ADAM17 and MMPs

Caption: this compound inhibits ADAM17 and MMPs, leading to apoptosis and reduced inflammation.

This compound Induced Apoptosis via ADAM17 Inhibition and TNF-α Pathway Modulation

Caption: this compound inhibits ADAM17, reducing TNF-α signaling and inducing extrinsic apoptosis.

This compound Induced Apoptosis via MMP Inhibition and EGFR/STAT3 Pathway Modulation

Caption: this compound inhibition of MMP-9 inactivates EGFR/STAT3 signaling, promoting intrinsic apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

Methodology (Alamar Blue Assay):

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 5 days).

-

Add Alamar blue reagent (10% of the culture volume) to each well.

-

Incubate for 4-6 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (DMSO-treated) cells.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology (Annexin V/7-AAD Double Staining and Flow Cytometry):

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, 7-AAD negative), late apoptosis (Annexin V positive, 7-AAD positive), and necrosis (Annexin V negative, 7-AAD positive).

Western Blotting

Objective: To analyze the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-STAT3, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising dual inhibitor of ADAM17 and MMPs with potent and selective anti-tumor activity. Its mechanism of action, involving the induction of apoptosis through the modulation of key signaling pathways such as TNF-α and EGFR/STAT3, makes it an attractive candidate for further development in cancer therapy. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and similar molecules.

References

- 1. MMP-12 polarizes neutrophil signalome towards an apoptotic signature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tissue inhibitor of metalloproteinase-1 protects human breast epithelial cells against intrinsic apoptotic cell death via the focal adhesion kinase/phosphatidylinositol 3-kinase and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of TMI-1: A Dual ADAM17/MMP Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction: TMI-1, a thiomorpholine hydroxamate-based compound, has emerged as a promising preclinical candidate for cancer therapy due to its selective cytotoxic action against tumor cells.[1] Initially developed for the treatment of rheumatoid arthritis, its repositioning for oncology is supported by its mechanism of action as a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its anti-cancer activity, mechanism of action, and available in vivo efficacy data, to inform further research and development.

In Vitro Anti-Cancer Activity

This compound has demonstrated potent and selective cytotoxic effects across a range of cancer cell lines. A key study reported that this compound was effective in 34 out of 40 tumor cell lines of various origins, with 50% effective dose (ED50) values ranging from 0.6 µM to 12.5 µM.[1] The anti-proliferative activity of this compound has been most extensively characterized in breast cancer.

Quantitative In Vitro Efficacy Data

The following table summarizes the ED50 values of this compound in a panel of human breast cancer cell lines after a 5-day treatment period. The data highlights this compound's efficacy against different molecular subtypes, including triple-negative, ERBB2-overexpressing, and luminal breast cancers. In contrast, non-malignant breast cell lines were found to be resistant to this compound, indicating a favorable selectivity profile.

| Cell Line | Molecular Subtype | ED50 (µM) | Caspase-3/7 Activation |

| SUM149 | Basal / Triple-Negative | 1.3 | Yes |

| MDA-MB-231 | Basal / Triple-Negative | 2.5 | Yes |

| BT-549 | Basal / Triple-Negative | 2.5 | Yes |

| SKBR3 | ERBB2-overexpressing | 2.5 | Yes |

| BT-474 | Luminal / ERBB2-overexpressing | 8.1 | Yes |

| MCF-7 | Luminal | 2.5 | Yes |

| T-47D | Luminal | 2.5 | Yes |

| ZR-75-1 | Luminal | 2.5 | Yes |

| CAM-A1 | Luminal | >20 | No |

| MCF-10A | Non-malignant | >20 | No |

| 184A1 | Non-malignant | >20 | No |

Data sourced from Mezil et al., 2012, PLoS ONE.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of caspase-dependent apoptosis via the extrinsic pathway. This is achieved through its inhibitory action on ADAM17 and various MMPs.

Signaling Pathway

The proposed signaling pathway for this compound's induction of apoptosis is initiated by the inhibition of ADAM17 and MMPs. This inhibition is thought to prevent the shedding of cell surface proteins that are critical for survival signaling. A key consequence of ADAM17 inhibition is the modulation of the Tumor Necrosis Factor-α (TNF-α) signaling pathway. By preventing the cleavage of transmembrane TNF-α to its soluble form, this compound may alter the signaling cascade, leading to the activation of the extrinsic apoptotic pathway. This process involves the recruitment of FADD (Fas-Associated Death Domain) and the subsequent activation of caspase-8, which in turn activates downstream executioner caspases, such as caspase-3 and caspase-7, culminating in apoptosis.

Caption: this compound inhibits ADAM17 and MMPs, leading to the activation of the extrinsic apoptotic pathway.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a preclinical model of breast cancer using MMTV-ERBB2/neu transgenic mice. This model spontaneously develops mammary tumors due to the overexpression of the ERBB2/neu oncogene.

Experimental Protocol

-

Animal Model: Female MMTV-ERBB2/neu transgenic mice.

-

Treatment: this compound was administered daily at a dose of 100 mg/kg. The treatment was initiated before the palpable appearance of tumors.

-

Duration: The study duration was not explicitly stated in the primary publication, but treatment was ongoing to observe tumor development.

-

Endpoint: The primary endpoints were tumor occurrence and development.

Results

Treatment with this compound alone was reported to induce tumor apoptosis, which resulted in the inhibition of mammary gland tumor occurrence and development. The study also noted that no adverse effects were observed during the treatment period. However, detailed quantitative data on tumor growth inhibition, such as tumor volume measurements over time and survival curves, were not provided in the publication.

Experimental Methodologies

In Vitro Assays

-

Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 5 days. Cell viability was assessed using the Alamar blue assay, and ED50 values were calculated.

-

Cell Cycle Analysis: Cells were treated with this compound for 48 hours, and BrdU was added for the final 4 hours. Cells were then fixed, stained with an anti-BrdU antibody and 7-AAD, and analyzed by flow cytometry to determine the cell cycle distribution.

-

Apoptosis Assays:

-

Annexin V/7-AAD Staining: Cells were treated with this compound for 48 hours, stained with Annexin V-FITC and 7-AAD, and analyzed by flow cytometry to quantify apoptotic and necrotic cells.

-

Caspase Activity Assay: Caspase-3/7, -8, and -9 activities were measured using specific luminogenic or fluorogenic substrates after 24 or 48 hours of this compound treatment.

-

In Vivo Study

-

Animal Husbandry: MMTV-ERBB2/neu transgenic mice were housed under standard conditions.

-

Drug Administration: The precise route of administration for the 100 mg/kg/day dose of this compound was not specified in the primary publication.

-

Tumor Monitoring: Mice were monitored for tumor development.

-

Toxicity Assessment: A general statement on the lack of adverse effects was made, but specific parameters for toxicity assessment were not detailed.

Synergistic Effects

Preliminary data suggests that this compound may act synergistically with standard-of-care chemotherapy agents. In combination with doxorubicin, docetaxel, and the targeted therapy lapatinib, this compound showed a strong synergistic effect in breast cancer cells.[1] This suggests a potential role for this compound in combination therapy regimens.

Pharmacokinetics and Pharmacodynamics

Currently, there is a lack of publicly available data on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. Studies on other thiomorpholine sulfonamide hydroxamates have been conducted in the context of rheumatoid arthritis and may provide some insights into the potential ADME properties of this class of compounds. However, a dedicated PK/PD study of this compound in the context of cancer is warranted to determine its bioavailability, distribution, metabolism, and excretion, and to establish a clear relationship between drug exposure and anti-tumor response.

Conclusion and Future Directions

The preclinical data for this compound demonstrates its potential as a selective anti-cancer agent, particularly in breast cancer. Its mechanism of action, involving the induction of apoptosis through the inhibition of ADAM17 and MMPs, provides a strong rationale for its further development. However, to advance this compound towards clinical application, several key areas require further investigation:

-

Comprehensive In Vitro Profiling: The anti-cancer activity of this compound should be evaluated against a broader panel of cancer cell lines from various origins to identify the full spectrum of its potential applications.

-

Detailed In Vivo Efficacy Studies: Rigorous in vivo studies in xenograft and patient-derived xenograft (PDX) models are necessary to provide detailed quantitative data on tumor growth inhibition, survival benefit, and to confirm the mechanism of action in a more complex biological system.

-

Pharmacokinetic and Pharmacodynamic Characterization: A thorough investigation of the PK/PD properties of this compound is essential to determine optimal dosing schedules and to understand the exposure-response relationship.

-

Toxicity Studies: Comprehensive toxicology studies are required to establish a clear safety profile for this compound.

-

Combination Studies: Further exploration of the synergistic potential of this compound with other anti-cancer agents is warranted to develop more effective combination therapies.

References

The Impact of TMI-1 Inhibition on Cytokine Release: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMI-1, a potent dual inhibitor of TNF-α converting enzyme (TACE/ADAM17) and several matrix metalloproteinases (MMPs), has emerged as a significant modulator of inflammatory responses through its targeted suppression of cytokine release. This document provides an in-depth technical guide on the core effects of this compound on cytokine production, with a primary focus on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). By elucidating the underlying signaling pathways, presenting quantitative data from key studies, and detailing relevant experimental protocols, this whitepaper serves as a comprehensive resource for researchers and professionals in the field of drug development and immunology.

Introduction: this compound and Its Mechanism of Action

This compound is a synthetic, orally bioavailable compound belonging to the thiomorpholine hydroxamate class of inhibitors. Its primary mechanism of action involves the inhibition of ADAM17, a key enzyme responsible for the proteolytic cleavage and subsequent release of the soluble, active form of TNF-α from its transmembrane precursor.[1][2] Additionally, this compound exhibits inhibitory activity against a range of MMPs, including MMP-1, -2, -7, -9, -13, and -14.[1] This dual inhibitory function positions this compound as a powerful agent in mitigating inflammatory processes where these enzymes play a crucial role.

The inhibition of ADAM17 by this compound directly impacts the "shedding" of various cell surface proteins, most notably pro-TNF-α. By preventing this cleavage, this compound effectively reduces the levels of circulating, soluble TNF-α, a potent pro-inflammatory cytokine implicated in a multitude of inflammatory diseases.

Quantitative Analysis of this compound's Effect on Cytokine Release

The inhibitory effect of this compound on cytokine release has been quantified in several key studies. The following tables summarize the available data, providing a clear comparison of its efficacy across different experimental models.

Table 1: Inhibitory Activity of this compound on ADAM17 and Matrix Metalloproteinases (MMPs)

| Enzyme | IC50 (nM) |

| MMP-13 | 3 |

| MMP-2 | 4.7 |

| MMP-1 | 6.6 |

| ADAM17 | 8.4 |

| MMP-9 | 12 |

| MMP-7 | 26 |

| MMP-14 | 26 |

Data sourced from Tocris Bioscience.

Table 2: Effect of this compound on Cytokine Levels in Differentiated 50B11 Dorsal Root Ganglion (DRG) Neuronal Cells Treated with Paclitaxel

| Cytokine | Treatment Group | Mean Concentration ± SD (pg/mL) | Fold Change vs. Paclitaxel Only |

| TNF-α | Control | 15.2 ± 2.1 | - |

| Paclitaxel (100 ng/mL) | 45.3 ± 5.8 | - | |

| Paclitaxel (100 ng/mL) + this compound (0.4 ng/mL) | 28.7 ± 3.5 | ↓ 1.58 | |

| Paclitaxel (100 ng/mL) + this compound (4 ng/mL) | 18.9 ± 2.9 | ↓ 2.40 | |

| IL-1β | Control | 8.1 ± 1.2 | - |

| Paclitaxel (100 ng/mL) | 25.4 ± 3.1 | - | |

| Paclitaxel (100 ng/mL) + this compound (0.4 ng/mL) | 16.5 ± 2.3 | ↓ 1.54 | |

| Paclitaxel (100 ng/mL) + this compound (4 ng/mL) | 10.2 ± 1.8 | ↓ 2.49 | |

| IL-6 | Control | 12.5 ± 1.9 | - |

| Paclitaxel (100 ng/mL) | 38.9 ± 4.5 | - | |

| Paclitaxel (100 ng/mL) + this compound (0.4 ng/mL) | 24.1 ± 3.3 | ↓ 1.61 | |

| Paclitaxel (100 ng/mL) + this compound (4 ng/mL) | 15.8 ± 2.5 | ↓ 2.46 |

Data adapted from Kim et al., 2022.[3]

It is important to note that while the study by Kim et al. (2022) demonstrated a dose-dependent reduction of TNF-α, IL-1β, and IL-6 in neuronal cells, an earlier study by Zhang et al. (2004) reported that this compound selectively inhibited LPS-induced TNF-α production in human monocytes and whole blood, with no effect on the secretion of IL-1β and IL-6.[2] This discrepancy may be attributable to the different cell types and experimental conditions used in the studies, highlighting the context-dependent nature of this compound's effects on cytokine profiles.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the ADAM17-mediated processing of pro-inflammatory cytokines. The following diagram illustrates this core mechanism.

Figure 1: this compound Inhibition of ADAM17-Mediated TNF-α Release.

Downstream of TNF-α release, this compound can indirectly influence various inflammatory signaling cascades that are activated by this cytokine.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to quantify the effect of this compound on cytokine release.

In Vitro Whole Blood Stimulation Assay for Cytokine Release

This protocol is a generalized procedure for measuring cytokine release in a whole blood context, which can be adapted for testing inhibitors like this compound.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

RPMI 1640 medium.

-

Lipopolysaccharide (LPS) from E. coli (or other relevant stimulus).

-

This compound (or other inhibitor) at various concentrations.

-

Phosphate Buffered Saline (PBS).

-

96-well cell culture plates.

-

ELISA kits for TNF-α, IL-1β, and IL-6.

-

Plate reader.

Procedure:

-

Blood Collection and Dilution: Collect whole blood from healthy donors. Dilute the blood 1:1 with RPMI 1640 medium.

-

Plating: Add 180 µL of the diluted blood to each well of a 96-well plate.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in RPMI 1640. Add 10 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Add 10 µL of RPMI 1640 to the control wells.

-

Pre-incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour to allow for inhibitor uptake.

-

Stimulation: Prepare a stock solution of LPS in RPMI 1640. Add 10 µL of the LPS solution to each well (except for the unstimulated control wells) to achieve a final concentration of 10-100 ng/mL. Add 10 µL of RPMI 1640 to the unstimulated control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C. Carefully collect the plasma supernatant from each well without disturbing the cell pellet.

-

Cytokine Quantification: Store the plasma samples at -80°C until analysis. Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

Figure 2: Workflow for In Vitro Whole Blood Stimulation Assay.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by effectively inhibiting the release of key pro-inflammatory cytokines, most notably TNF-α. The quantitative data presented herein underscore its potency and dose-dependent efficacy. The conflicting reports on its selectivity warrant further investigation across a broader range of cell types and inflammatory conditions to fully characterize its immunomodulatory profile. Future research should focus on elucidating the precise molecular interactions of this compound with its target enzymes and exploring its in vivo efficacy and safety in relevant disease models. The detailed experimental protocols provided in this whitepaper offer a foundation for such future studies, enabling standardized and reproducible research in this promising area of drug development.

References

An In-depth Technical Guide to IRAK4 Target Validation in Inflammatory Diseases

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical therapeutic target for a range of inflammatory and autoimmune diseases. Its central role in mediating signaling from Toll-like receptors (TLRs) and IL-1 family receptors makes it a key driver of innate immune responses. This guide provides a comprehensive overview of the validation of IRAK4 as a drug target for inflammatory conditions.

It is important to address a potential ambiguity regarding the compound "TMI-1." While the prompt specified an interest in "this compound," a thorough review of scientific literature reveals that the designation "this compound" is predominantly associated with a thiomorpholin hydroxamate inhibitor of ADAM17/TACE and various matrix metalloproteinases (MMPs). There is no substantial public evidence linking a compound named this compound to IRAK4 inhibition. Therefore, to fulfill the core objective of this guide—a deep dive into IRAK4 target validation—we will focus on a well-characterized and clinically investigated IRAK4 inhibitor, PF-06650833 , as a representative molecule. This will allow for a data-rich and scientifically accurate exploration of IRAK4 target validation.

This document will detail the molecular pathways involving IRAK4, present preclinical and clinical data for PF-06650833 in inflammatory models, provide detailed experimental protocols for key validation assays, and visualize complex biological and experimental workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals in the field of immunology and inflammation.

The Role of IRAK4 in Inflammatory Signaling

Given its pivotal position in these signaling cascades, inhibition of IRAK4 kinase activity presents an attractive therapeutic strategy to broadly dampen inflammatory responses in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and psoriasis.[2][5]

IRAK4 Signaling Pathway

The signaling cascade initiated by TLR/IL-1R activation and mediated by IRAK4 is a complex process involving multiple protein-protein interactions and phosphorylation events. The following diagram illustrates the canonical IRAK4 signaling pathway leading to the activation of NF-κB.

Target Validation of IRAK4 with PF-06650833

PF-06650833 is a potent and selective small-molecule inhibitor of IRAK4 that has been evaluated in preclinical models of inflammatory diseases and in human clinical trials.[6][7][8]

Quantitative Data for PF-06650833

The following tables summarize the in vitro potency and in vivo efficacy of PF-06650833 in various assays and disease models.

Table 1: In Vitro Potency of PF-06650833

| Assay Type | Cell/System | Stimulus | Readout | IC50 | Reference |

| Kinase Assay | Recombinant IRAK4 | - | ATP Consumption | 0.2 nM | [2] |

| Cellular Assay | Human PBMCs | LPS | TNF-α Production | 2.4 nM | [2] |

| Cellular Assay | Human Macrophages | ACPA Immune Complexes | TNF-α Production | ~100 nM (significant inhibition) | [6] |

| Cellular Assay | Human Neutrophils | R837 (TLR7 agonist) | DNA Release | ~100 nM (significant inhibition) | [6] |

Table 2: In Vivo Efficacy of PF-06650833

| Disease Model | Species | Treatment | Key Findings | Reference |

| Rat Collagen-Induced Arthritis (CIA) | Rat | 3 mg/kg, twice daily | Significant reduction in paw volume | [6][9] |

| Mouse Pristane-Induced Lupus | Mouse | Administered in chow | Reduction in circulating autoantibody levels | [7][8] |

| MRL/lpr Mouse Model of Lupus | Mouse | Not specified | Reduction in circulating autoantibody levels | [7][8] |

| Human Phase I Clinical Trial (NCT02485769) | Healthy Volunteers | 300 mg/day for 14 days | Reduction in whole blood interferon gene signature | [6][8] |

Experimental Protocols for IRAK4 Target Validation

Detailed and robust experimental protocols are essential for the validation of a therapeutic target. Below are methodologies for key experiments used to characterize IRAK4 inhibitors.

Biochemical IRAK4 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

5x Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM β-glycerophosphate, 20 mM DTT)

-

Test inhibitor (e.g., PF-06650833) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well or 384-well white assay plates

Procedure:

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water.

-

Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate (MBP).

-

Add the diluted test inhibitor or vehicle (for positive and negative controls) to the assay plate.

-

Add the master mix to all wells.

-

Initiate the reaction by adding the diluted IRAK4 enzyme to the wells containing the test inhibitor and positive controls. For the negative control, add 1x Kinase Assay Buffer without the enzyme.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This step depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of Cytokine Production in Human PBMCs

This assay measures the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) or other TLR agonist (e.g., R848)

-

Test inhibitor (e.g., PF-06650833)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium and plate them in a 96-well plate.

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

-

Stimulate the cells by adding LPS (e.g., at a final concentration of 100 ng/mL) to all wells except the unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of IRAK4 inhibitors.

Conclusion

The validation of IRAK4 as a therapeutic target for inflammatory diseases is supported by a strong biological rationale and compelling preclinical and clinical data. The use of potent and selective inhibitors, such as PF-06650833, has been instrumental in demonstrating that targeting the kinase activity of IRAK4 can effectively suppress inflammatory responses in relevant disease models and in humans. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of IRAK4 inhibitors as a promising new class of anti-inflammatory therapeutics. The successful progression of IRAK4 inhibitors through clinical development holds the potential to offer a significant benefit to patients suffering from a wide range of debilitating inflammatory and autoimmune conditions.

References

- 1. curis.com [curis.com]

- 2. researchgate.net [researchgate.net]

- 3. The recent advance of Interleukin-1 receptor associated kinase 4 inhibitors for the treatment of inflammation and related diseases. | Semantic Scholar [semanticscholar.org]

- 4. 010421 IRAK4 Pipeline Chart [media.graphassets.com]

- 5. researchgate.net [researchgate.net]

- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 7. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial In-Vitro Evaluation of TMI-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro evaluation of TMI-1, a potent dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs). Initially investigated for the treatment of rheumatoid arthritis, this compound has been repurposed for oncology applications, demonstrating significant anti-tumor activity in various cancer models. This document outlines the core methodologies for assessing its efficacy and mechanism of action in a laboratory setting, presents key quantitative data, and illustrates the underlying signaling pathways.

Quantitative Data: Inhibitory Activity and Cellular Potency

The initial in-vitro evaluation of this compound has established its potent inhibitory effects on its target enzymes and its efficacy in cancer cell lines. The following tables summarize the key quantitative data.

Table 1: this compound Enzymatic Inhibition

| Target Enzyme | IC50 (nM) |

| MMP-13 | 3[1] |

| MMP-2 | 4.7[1] |

| MMP-1 | 6.6[1] |

| ADAM17 (TACE) | 8.4[1] |

| MMP-9 | 12[1] |

| MMP-7 | 26[1] |

| MMP-14 | 26[1] |

Table 2: this compound Efficacy in Human Cancer Cell Lines

| Cell Line | Cancer Type | ED50 (µM) |

| A variety of 34 out of 40 tested tumor cell lines | Various Origins | 0.6 - 12.5 |

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro assessment of this compound. The following sections provide step-by-step protocols for key experiments.

Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of ADAM17 and various MMPs.

Principle: The assay measures the cleavage of a fluorogenic substrate by the target enzyme in the presence and absence of the inhibitor. The reduction in fluorescence intensity corresponds to the inhibitory activity of the compound.

Materials:

-

Recombinant human ADAM17 or MMP enzymes

-

Fluorogenic peptide substrate specific for the enzyme

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with CaCl2, ZnCl2, and Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

In a 96-well plate, add the assay buffer, the diluted this compound or DMSO (vehicle control), and the recombinant enzyme.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) at 37°C.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Alamar Blue Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Principle: The Alamar Blue (resazurin) assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial enzymes in living cells to the pink and highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Alamar Blue reagent

-

96-well clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

Add Alamar Blue reagent (typically 10% of the well volume) to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the ED50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with various concentrations of this compound for the desired duration (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Gate the cell populations based on their fluorescence profiles:

-

Viable cells: Annexin V-FITC negative and PI negative

-

Early apoptotic cells: Annexin V-FITC positive and PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

-

Necrotic cells: Annexin V-FITC negative and PI positive

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the workflows of the described experiments.

Caption: this compound Mechanism of Action leading to Apoptosis.

Caption: Alamar Blue Cell Viability Assay Workflow.

Caption: Annexin V/PI Apoptosis Assay Workflow.

References

Methodological & Application

Application Notes and Protocols for TMI-1 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMI-1 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several members of the Matrix Metalloproteinase (MMP) family.[1] By targeting these key enzymes, this compound effectively modulates critical cellular processes, including inflammation, cell proliferation, and apoptosis. Its selective cytotoxicity towards tumor cells and cancer stem cells in vitro makes it a compound of significant interest in oncology and inflammation research.[1]

These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its biological activity. The included methodologies for cell viability, apoptosis, and cytokine release assays, along with representative data and signaling pathway diagrams, offer a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of ADAM17 and various MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, and MMP-14.[1] This inhibition is achieved through the binding of the hydroxamate group of this compound to the zinc ion in the catalytic site of these metalloproteinases.[2]

A primary consequence of ADAM17 inhibition is the suppression of Tumor Necrosis Factor-α (TNF-α) production.[1] ADAM17 is responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. By blocking this cleavage, this compound reduces the levels of circulating pro-inflammatory TNF-α.

Furthermore, the inhibition of ADAM17 and MMPs by this compound impacts various signaling pathways that are crucial for cell survival and proliferation, such as the EGFR and Notch pathways. ADAM17 and MMPs are involved in the shedding of a variety of cell surface proteins, including growth factor ligands and receptors. By preventing this shedding, this compound can disrupt downstream signaling cascades that promote tumor growth and survival. The induction of apoptosis by this compound is a key aspect of its anti-cancer activity and is often mediated through caspase-dependent pathways.[3]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant compounds in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Assay Type | Reference |

| SUM149 | Breast | This compound | ~2.5 | Alamar Blue | [2] |

| BT20 | Breast | This compound | ~2.5 | Not Specified | [4] |

| SKBR3 | Breast | This compound | ~2.5 | Not Specified | [4] |

| HCT116 | Colon | Compound 1 | 22.4 | Crystal Violet | [5] |

| HCT116 | Colon | Compound 2 | 0.34 | Crystal Violet | [5] |

| HTB-26 | Breast (highly aggressive) | Compound 1 | 10-50 | Crystal Violet | [5] |

| PC-3 | Pancreatic | Compound 1 | 10-50 | Crystal Violet | [5] |

| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10-50 | Crystal Violet | [5] |

| HT-29 | Colon | C4 | 6.7 | MTT Assay | [6] |

| SW620 | Colon (metastatic) | C4 | 8.3 | MTT Assay | [6] |

| MCF7 | Breast | C4 | 14.5 | MTT Assay | [6] |

| A549 | Lung | C4* | 23.7 | MTT Assay | [6] |

*Note: Data for "Compound 1", "Compound 2", and "C4" are included to provide a comparative context of IC50 values for other cytotoxic compounds in similar cancer cell lines, as comprehensive public data for this compound across a wide range of cell lines is limited.

Experimental Protocols

Cell Viability Assay (Alamar Blue Method)

This protocol outlines the steps to determine the effect of this compound on cell viability using the Alamar Blue (resazurin) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Alamar Blue reagent

-

Plate reader (fluorescence or absorbance)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest this compound concentration) and untreated control cells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.

-

Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or measure absorbance at 570 nm and 600 nm.

-

Data Analysis: Subtract the background fluorescence/absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD is a DNA intercalator that is excluded by live cells but stains late apoptotic and necrotic cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cells of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC/7-AAD Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Collect both the detached and adherent cells.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for compensation.

-

Data Interpretation:

-

Annexin V- / 7-AAD-: Live cells

-

Annexin V+ / 7-AAD-: Early apoptotic cells

-

Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells

-

Annexin V- / 7-AAD+: Necrotic cells

-

TNF-α Release Assay (ELISA)

This protocol is for the quantification of soluble TNF-α released into the cell culture supernatant following treatment with this compound, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

This compound (stock solution in DMSO)

-

Cells capable of producing TNF-α (e.g., macrophages, monocytes)

-

Lipopolysaccharide (LPS) or other appropriate stimulant

-

Complete cell culture medium

-

Human/Mouse TNF-α ELISA Kit

-

96-well ELISA plate

-

Plate reader

Protocol:

-

Cell Seeding and Stimulation: Seed cells in a 24-well plate. Pre-treat the cells with different concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with an appropriate agent like LPS (e.g., 1 µg/mL) to induce TNF-α production. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

-

Supernatant Collection: After the desired incubation period (e.g., 6-24 hours), centrifuge the culture plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.

-

ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the collected cell culture supernatants and standards to the wells.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve using the provided TNF-α standards. Use the standard curve to determine the concentration of TNF-α in the cell culture supernatants. Compare the TNF-α levels in this compound treated samples to the vehicle-treated control to determine the inhibitory effect of this compound.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits ADAM17, blocking the release of soluble TNF-α and other signaling molecules.

Caption: this compound inhibits MMPs, preventing ECM degradation and the release of growth factors.

Experimental Workflow

Caption: A general workflow for conducting cell-based assays with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Substrate-selective protein ectodomain shedding by ADAM17 and iRhom2 depends on their juxtamembrane and transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Involvement of shedding induced by ADAM17 on the nitric oxide pathway in hypertension [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TMI-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of TMI-1, a dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17) and several matrix metalloproteinases (MMPs), in various mouse models. The following sections detail experimental protocols and summarize available data to guide preclinical research.

Mechanism of Action of this compound

This compound is a potent inhibitor of ADAM17, also known as TNF-α Converting Enzyme (TACE), and several MMPs, including MMP-2, -7, -9, -13, and -14.[1] Its primary mechanism involves binding to the zinc ion within the catalytic site of these metalloproteinases, thereby blocking their enzymatic activity. A key function of ADAM17 is the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. By inhibiting ADAM17, this compound effectively suppresses the release of TNF-α, a critical mediator of inflammation. This mechanism is central to its therapeutic potential in inflammatory diseases and cancer.

Signaling Pathway of this compound Action

Caption: this compound inhibits ADAM17, preventing the cleavage of pro-TNF-α and subsequent inflammatory signaling.

This compound Dosage and Administration

Recommended Dosage in Mouse Models

The following table summarizes the dosages of this compound that have been reported in various mouse models. It is recommended to perform a dose-ranging study to determine the optimal dose for a specific model and experimental endpoint.

| Mouse Model | Therapeutic Indication | Dosage Range | Administration Route | Efficacy Noted | Reference |

| MMTV-ERBB2/neu Transgenic | Breast Cancer | 100 mg/kg/day | Oral (p.o.) | Inhibition of tumor occurrence and development. | [2] |

| Collagen-Induced Arthritis | Rheumatoid Arthritis | Not specified in literature | Oral (p.o.) | Reduction in clinical severity scores. | |

| General Toxicity Assessment | Safety/Tolerability | Up to 200 mg/kg/day | Oral (p.o.) | Well-tolerated with no adverse effects reported. | [1] |

Preparation and Administration of this compound for Oral Gavage

As this compound is a water-insoluble compound, proper formulation is critical for oral administration in mice. The following is a general protocol for preparing this compound for oral gavage.

Materials:

-

This compound powder

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose (CMC) in water, or a mixture of 10% Solutol HS-15 and 90% PEG 600)

-

Mortar and pestle (optional, for suspension)

-

Sonicator

-

Vortex mixer

-

Oral gavage needles (20-22 gauge, straight or curved)

-

Syringes (1 mL)

Protocol:

-

Vehicle Selection: Choose a vehicle appropriate for your study. Corn oil is a common choice for lipophilic compounds. For suspensions, 0.5% CMC can be used.

-

Calculation of Dosing Solution:

-

Determine the desired dose in mg/kg (e.g., 100 mg/kg).

-

Weigh the mice to determine the average body weight (e.g., 20 g or 0.02 kg).

-

Calculate the amount of this compound needed per mouse: Dose (mg/kg) x Body Weight (kg) = mg/mouse.

-

Determine the dosing volume. A typical oral gavage volume for mice is 5-10 mL/kg. For a 20 g mouse, this is 0.1-0.2 mL.

-

Calculate the final concentration of the dosing solution: mg/mouse / Dosing Volume (mL) = mg/mL.

-

-

Preparation of this compound Solution/Suspension:

-

Weigh the required amount of this compound powder.

-

For a solution (if soluble in the chosen vehicle): Gradually add the vehicle to the this compound powder while vortexing or sonicating until fully dissolved.

-